molecular formula C9H7ClN2O B1457443 3-Methoxy-5-chloro-1,6-naphthyridine CAS No. 1256816-92-8

3-Methoxy-5-chloro-1,6-naphthyridine

Cat. No.: B1457443
CAS No.: 1256816-92-8
M. Wt: 194.62 g/mol
InChI Key: WYWQIWOJVWQSHI-UHFFFAOYSA-N
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Description

3-Methoxy-5-chloro-1,6-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a methoxy group at the third position and a chlorine atom at the fifth position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-chloro-1,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-methoxy-5-chloroaniline with a suitable β-ketoester, followed by cyclization and decarboxylation. The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-chloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-hydroxy-5-chloro-1,6-naphthyridine.

    Reduction: Formation of 3-methoxy-5-amino-1,6-naphthyridine.

    Substitution: Formation of 3-methoxy-5-substituted-1,6-naphthyridine derivatives.

Scientific Research Applications

3-Methoxy-5-chloro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-chloro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The pathways involved may include inhibition of DNA synthesis or interference with cellular signaling pathways .

Comparison with Similar Compounds

    1,6-Naphthyridine: Lacks the methoxy and chloro substituents.

    3-Methoxy-1,6-naphthyridine: Lacks the chloro substituent.

    5-Chloro-1,6-naphthyridine: Lacks the methoxy substituent.

Uniqueness: 3-Methoxy-5-chloro-1,6-naphthyridine is unique due to the presence of both methoxy and chloro groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-3-methoxy-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-4-7-8(12-5-6)2-3-11-9(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWQIWOJVWQSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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